LY288513 is a synthetic compound developed for scientific research, particularly in the field of neuroscience. [] It is classified as a non-peptide antagonist of the CCK-B receptor, a subtype of the cholecystokinin receptor found primarily in the central nervous system. [, , , , , , ] LY288513 is recognized for its high selectivity and affinity for CCK-B receptors, making it a valuable tool for investigating the role of the cholecystokinin system in various physiological and pathological processes. [, , ]
Although the provided literature doesn't provide a detailed analysis of the molecular structure of LY288513, it does specify its full chemical name: 1-Pyrazolidinecarboxamide, N-(4-bromophenyl)-3-oxo-4,5-diphenyl-, (4S,5R)-. [] This information indicates the presence of a pyrazolidinone ring, a carboxamide group, a bromophenyl group, and two phenyl groups in its structure. The (4S,5R) designation indicates the stereochemistry of the molecule, which is crucial for its biological activity.
LY288513 exerts its effects by selectively binding to and blocking the activity of CCK-B receptors. [, , , , , , , ] By antagonizing these receptors, LY288513 inhibits the actions of cholecystokinin, a neuropeptide involved in various physiological functions, including anxiety, stress response, and dopamine regulation. [, , ] The specific mechanisms by which CCK-B receptor antagonism influences these processes are complex and remain an active area of research.
CAS No.: 14681-59-5
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2